molecular formula C19H20FN3OS2 B10972405 3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10972405
M. Wt: 389.5 g/mol
InChI Key: NSKNIUGPAGGFPY-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole: is a complex organic compound with the following chemical formula:

C16H14F2N4S\text{C}_{16}\text{H}_{14}\text{F}_2\text{N}_4\text{S}C16​H14​F2​N4​S

. It belongs to the class of 1,2,4-triazoles, which exhibit diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:

    Thiolation: The fluorobenzyl group is thiolated to introduce the sulfur atom.

    Triazole Formation: The thiolated intermediate reacts with a suitable azide to form the triazole ring.

    Tetrahydrofuran (THF) Incorporation: The tetrahydrofuran moiety is introduced via a suitable cyclization reaction.

Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification processes are essential for industrial production.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its reactivity and stability.

    Substitution: The fluorobenzyl group can participate in substitution reactions.

    Cyclization: The tetrahydrofuran ring formation involves intramolecular cyclization.

Common Reagents and Conditions:

    Thiolation: Thiolating agents (e.g., sodium hydrosulfide) under appropriate conditions.

    Triazole Formation: Azides (e.g., sodium azide) and copper catalysts.

    Tetrahydrofuran Incorporation: Acid-catalyzed cyclization of suitable precursors.

Major Products: The major product is the desired 1,2,4-triazole compound with the specified substituents.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemistry: Used as a building block for more complex molecules.

    Industry: May serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

. Comparing their structures and properties can reveal unique features of our compound.

Properties

Molecular Formula

C19H20FN3OS2

Molecular Weight

389.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C19H20FN3OS2/c1-13-9-15(12-25-13)18-21-22-19(23(18)10-17-3-2-8-24-17)26-11-14-4-6-16(20)7-5-14/h4-7,9,12,17H,2-3,8,10-11H2,1H3

InChI Key

NSKNIUGPAGGFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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